![molecular formula C12H17BrN2O2 B2458377 N-[(2-amino-5-bromofenil)metil]carbamato de tert-butilo CAS No. 2365419-71-0](/img/structure/B2458377.png)
N-[(2-amino-5-bromofenil)metil]carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 2-amino-5-bromophenylmethyl moiety. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of various functional groups on biological activity. It can serve as a building block for the synthesis of potential drug candidates .
Industry: In the industrial sector, tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate is used in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects such as changes in cellular signaling, enzyme activity, and gene expression .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause a variety of effects at the molecular and cellular level, including changes in protein function, cellular signaling, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate typically involves several steps. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of the amino group. The final step involves the protection of the amino group with a tert-butyl carbamate moiety. The reaction conditions often include the use of solvents like methylene chloride or chloroform and catalysts such as palladium in cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-methylcarbamate
Comparison: Compared to similar compounds, tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate is unique due to the presence of both amino and bromine groups on the aromatic ringThe tert-butyl carbamate group also provides additional stability compared to other carbamate derivatives .
Propiedades
IUPAC Name |
tert-butyl N-[(2-amino-5-bromophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFNAHFFPTVJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
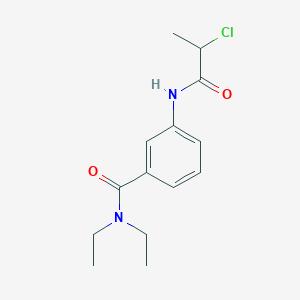
![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)
![3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2458296.png)
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458297.png)
![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)
![2-{3-hydroxy-4-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenoxy}acetohydrazide](/img/structure/B2458301.png)
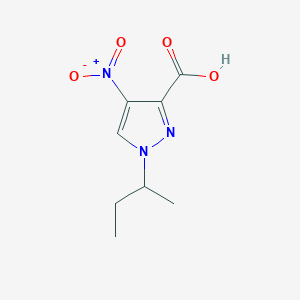
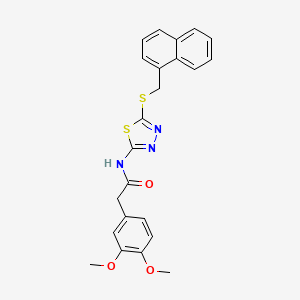
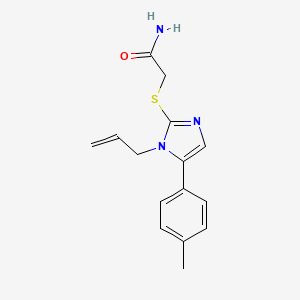
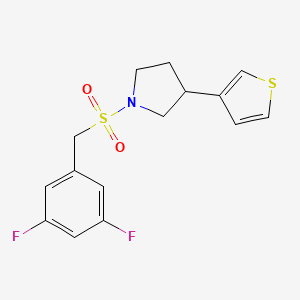
![N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2458308.png)
![10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2458312.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2458313.png)
![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2458317.png)
